molecular formula C17H17Br2N3O3 B11564862 2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11564862
M. Wt: 471.1 g/mol
InChI Key: MDYVEHMDLYAFKX-ODCIPOBUSA-N
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Description

2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of bromine atoms, a methoxy group, and a hydrazide functional group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 2,6-dibromo-4-methylaniline with acetohydrazide under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The presence of bromine atoms and the hydrazide functional group play a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,6-Dibromo-4-methylphenyl)amino]acetamide
  • 2,6-Dibromo-4-methylphenyl acetate

Uniqueness

Compared to similar compounds, 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is unique due to the presence of both the hydrazide and methoxy functional groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and makes it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C17H17Br2N3O3

Molecular Weight

471.1 g/mol

IUPAC Name

2-(2,6-dibromo-4-methylanilino)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H17Br2N3O3/c1-10-5-12(18)17(13(19)6-10)20-9-16(24)22-21-8-11-3-4-14(23)15(7-11)25-2/h3-8,20,23H,9H2,1-2H3,(H,22,24)/b21-8+

InChI Key

MDYVEHMDLYAFKX-ODCIPOBUSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)Br)NCC(=O)N/N=C/C2=CC(=C(C=C2)O)OC)Br

Canonical SMILES

CC1=CC(=C(C(=C1)Br)NCC(=O)NN=CC2=CC(=C(C=C2)O)OC)Br

Origin of Product

United States

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